2-Fluoro-4-iodonicotinic acid

概要

説明

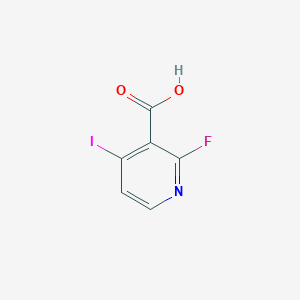

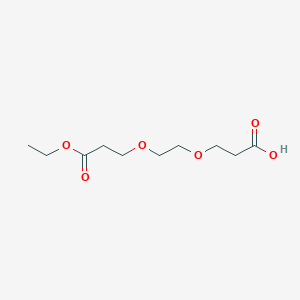

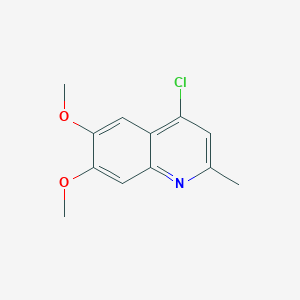

“2-Fluoro-4-iodonicotinic acid” is a chemical compound with the molecular formula C6H3FINO2 . It has a molecular weight of 267 . The IUPAC name for this compound is this compound . It is also known by other names such as 2-Fluoro-4-iodopyridine-3-carboxylic acid and 3-Carboxy-2-fluoro-4-iodopyridine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) . The InChI key is QKPLTGKHTYHYLU-UHFFFAOYSA-N . The canonical SMILES representation is C1=CN=C(C(=C1I)C(=O)O)F .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at 2-8°C . The exact mass and monoisotopic mass of the compound are 266.91925 g/mol . It has a topological polar surface area of 50.2 Ų .

科学的研究の応用

Fluoroiodane in Organic Synthesis

Fluoroiodane, a compound related to 2-Fluoro-4-iodonicotinic acid, demonstrates unique reactivity in organic synthesis. It forms an iodonium intermediate, which can undergo reactions to create various fluorinated compounds. This reactivity was confirmed through experiments that produced 2-fluoro-1,3-dicarbonyl products, highlighting fluoroiodane's potential in electrophilic fluorination via an addition/substitution mechanism (Geary, Hope, Singh, & Stuart, 2015).

Radiofluorination and PET Imaging

2-[18F]Fluorophenylalanine, derived from an iodonium salt precursor related to this compound, has been developed as a potential PET tracer for imaging cerebral infarction and tumors. This tracer shows promise due to its sufficient in vivo stability and higher uptake in tumor cells compared to other tracers (Neumaier et al., 2019).

Calcium Indicators in Cellular Studies

Fluo-4, a fluorescent dye structurally related to this compound, is used for measuring cellular Ca2+ concentrations. It offers brighter fluorescence emission, greater cell permeation, and a larger dynamic range for calcium quantification, making it suitable for various imaging and screening applications (Gee et al., 2000).

Hypervalent Iodine Chemistry

This compound is related to the field of hypervalent iodine chemistry, which has seen extensive development since the early 1990s. This area of research is noteworthy for the synthesis and application of iodine(III) and iodine(V) derivatives in oxidative transformations of complex organic molecules (Zhdankin & Stang, 2008).

Synthesis of Fluorinated Compounds

This compound plays a role in the synthesis of fluorinated compounds. The utilization of fluoroalcohols as solvents has enabled the synthesis of various fluorinated compounds, including derivatives and intermediates related to this compound, providing novel synthetic routes in organic chemistry (Dohi, Yamaoka, & Kita, 2010).

Safety and Hazards

作用機序

Target of Action

It is known that nicotinic acid, a similar compound, interacts with the hca2 and hca3 receptors . These receptors are expressed in adipocytes and immune cells .

Mode of Action

Nicotinic acid, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue . It can be hypothesized that 2-Fluoro-4-iodonicotinic acid may have a similar mode of action.

Biochemical Pathways

Nicotinic acid is known to affect lipid metabolism . It is plausible that this compound may also influence similar pathways.

Pharmacokinetics

It is known that similar compounds like nicotinic acid have high gastrointestinal absorption and are bbb permeant . These properties could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds like nicotinic acid are known to decrease plasma levels of triglycerides, low-density lipoprotein (ldl) cholesterol, and lipoprotein(a), and increase high-density lipoprotein (hdl) cholesterol levels . It is plausible that this compound may have similar effects.

生化学分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-iodonicotinic acid can change over time. This compound is generally stable when stored at temperatures between 2-8°C and protected from light . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it suitable for various in vitro and in vivo studies. Researchers have observed consistent results in experiments involving this compound, indicating its reliability and effectiveness in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where specific dosages are required to achieve the desired biochemical reactions or cellular responses . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Researchers have used various animal models to study the compound’s effects, providing valuable insights into its safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in organic synthesis and biochemical reactions is facilitated by its ability to form stable intermediates and participate in specific reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells. Understanding the metabolic pathways involving this compound is crucial for optimizing its use in biochemical research and applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its activity and function. Researchers have studied the transport mechanisms of this compound to understand its distribution patterns and optimize its use in various experimental settings. The ability of this compound to reach specific cellular compartments is essential for its effectiveness in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for optimizing its use in biochemical research and applications. Researchers have employed various techniques to study the localization patterns of this compound, providing valuable insights into its role in cellular processes.

特性

IUPAC Name |

2-fluoro-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLTGKHTYHYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660498 | |

| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884494-51-3 | |

| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)

![1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B1388117.png)

![4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1388121.png)

![2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1388123.png)